molecular formula C16H22N6O2 B6438060 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549013-93-4

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No. B6438060
CAS RN: 2549013-93-4
M. Wt: 330.38 g/mol
InChI Key: SYCDDIFVSCJANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl)-N,N-dimethylpyrimidin-4-amine (MMP2) is an important compound in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of many complex molecules and has been used in a variety of biomedical applications.

Scientific Research Applications

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, biological probes, and catalysts. It is also used in the synthesis of peptides, peptidomimetics, and other complex molecules. Additionally, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a versatile building block for the synthesis of many complex molecules. It can be used as an intermediate in the synthesis of peptides, peptidomimetics, and other complex molecules. It can also be used as a substrate in enzymatic reactions, allowing the study of enzyme structure and function. Additionally, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine can be used as a catalyst in organic reactions to form complex molecules.
Biochemical and Physiological Effects
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine can inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has been found to have antioxidant activity, and may be beneficial in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a versatile building block for the synthesis of many complex molecules, making it a useful tool for laboratory experiments. Additionally, it has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases. However, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has been found to have limited solubility in aqueous solutions, which can pose a challenge for laboratory experiments.

Future Directions

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine has a variety of potential future directions. It could be used in the development of new pharmaceuticals, biological probes, and catalysts. Additionally, it could be used to study the structure and function of proteins and enzymes. Furthermore, it could be used as a tool to study the effects of various drugs on the human body. Finally, it could be used to develop new methods of synthesizing complex molecules.

Synthesis Methods

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is synthesized through a multi-step process utilizing the Mannich reaction. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbon acid, such as formaldehyde and formic acid, catalyzed by an acid. The reaction produces an imine intermediate which can then be reacted with an amine to produce a secondary amine, such as 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine. The reaction is typically carried out in aqueous solution at room temperature.

properties

IUPAC Name

2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)14-4-7-17-15(20-14)22-8-5-12(6-9-22)24-16-18-10-13(23-3)11-19-16/h4,7,10-12H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCDDIFVSCJANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine

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